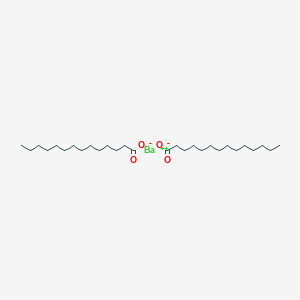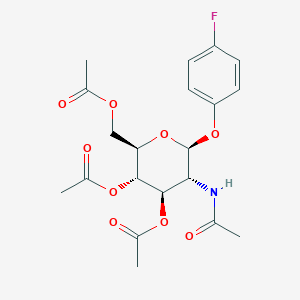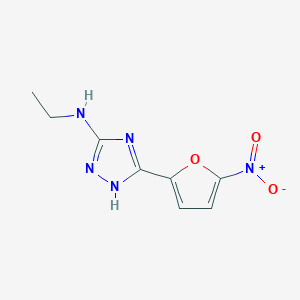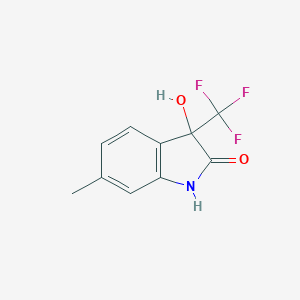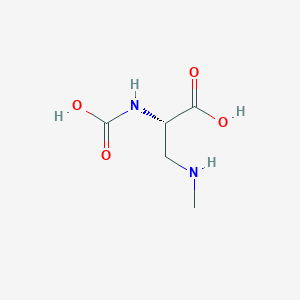
alpha-N-Carboxy-beta-N-methylaminoalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-N-Carboxy-beta-N-methylaminoalanine (BMAA) is a non-proteinogenic amino acid that has been found in various cyanobacteria species, as well as in some marine and terrestrial plants. BMAA has gained significant attention in recent years due to its potential involvement in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Wirkmechanismus
Alpha-N-Carboxy-beta-N-methylaminoalanine's mechanism of action is not fully understood, but it is thought to involve the activation of glutamate receptors and the inhibition of protein synthesis. alpha-N-Carboxy-beta-N-methylaminoalanine has been shown to increase the levels of glutamate in the brain, leading to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects
alpha-N-Carboxy-beta-N-methylaminoalanine has been found to have various biochemical and physiological effects, including the induction of oxidative stress, the disruption of mitochondrial function, and the accumulation of misfolded proteins. alpha-N-Carboxy-beta-N-methylaminoalanine has also been shown to induce apoptosis in neuronal cells and disrupt the blood-brain barrier.
Vorteile Und Einschränkungen Für Laborexperimente
Alpha-N-Carboxy-beta-N-methylaminoalanine has been used extensively in laboratory experiments to study its potential involvement in neurodegenerative diseases. One advantage of using alpha-N-Carboxy-beta-N-methylaminoalanine is its ability to induce neurotoxicity in vitro and in vivo, allowing for the study of disease mechanisms. However, one limitation is that alpha-N-Carboxy-beta-N-methylaminoalanine is not found in high concentrations in nature, making it difficult to study its effects in a natural setting.
Zukünftige Richtungen
Future research on alpha-N-Carboxy-beta-N-methylaminoalanine should focus on further understanding its mechanism of action and its potential involvement in neurodegenerative diseases. This includes studying the effects of alpha-N-Carboxy-beta-N-methylaminoalanine on protein synthesis and mitochondrial function, as well as investigating potential therapeutic interventions to mitigate its neurotoxic effects. Additionally, further studies should be conducted to determine the prevalence of alpha-N-Carboxy-beta-N-methylaminoalanine in the environment and its potential impact on human health.
Synthesemethoden
Alpha-N-Carboxy-beta-N-methylaminoalanine can be synthesized through various methods, including the reaction of L-serine with methylamine and formaldehyde, or through the reaction of L-alanine with cyanamide and formaldehyde. These methods have been used to produce alpha-N-Carboxy-beta-N-methylaminoalanine for research purposes.
Wissenschaftliche Forschungsanwendungen
Alpha-N-Carboxy-beta-N-methylaminoalanine has been extensively studied for its potential involvement in neurodegenerative diseases. Research has shown that alpha-N-Carboxy-beta-N-methylaminoalanine can induce neurotoxicity in vitro and in vivo, leading to the accumulation of misfolded proteins and oxidative stress. alpha-N-Carboxy-beta-N-methylaminoalanine has also been found to disrupt mitochondrial function and induce apoptosis in neuronal cells.
Eigenschaften
CAS-Nummer |
129118-73-6 |
|---|---|
Molekularformel |
C5H10N2O4 |
Molekulargewicht |
162.14 g/mol |
IUPAC-Name |
(2S)-2-(carboxyamino)-3-(methylamino)propanoic acid |
InChI |
InChI=1S/C5H10N2O4/c1-6-2-3(4(8)9)7-5(10)11/h3,6-7H,2H2,1H3,(H,8,9)(H,10,11)/t3-/m0/s1 |
InChI-Schlüssel |
HIUDBWCMRLKCBU-VKHMYHEASA-N |
Isomerische SMILES |
CNC[C@@H](C(=O)O)NC(=O)O |
SMILES |
CNCC(C(=O)O)NC(=O)O |
Kanonische SMILES |
CNCC(C(=O)O)NC(=O)O |
Andere CAS-Nummern |
129118-73-6 |
Synonyme |
alpha-N-carboxy-beta-N-methylaminoalanine BMAA-alpha-NCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



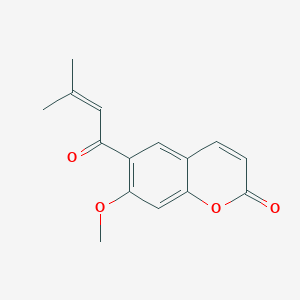
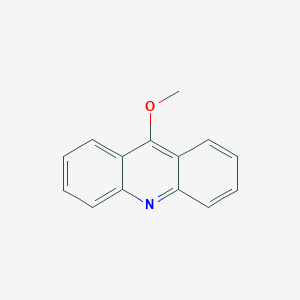
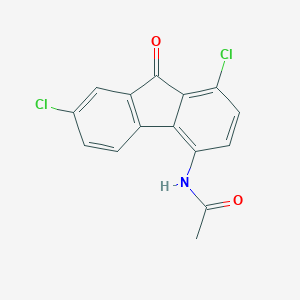
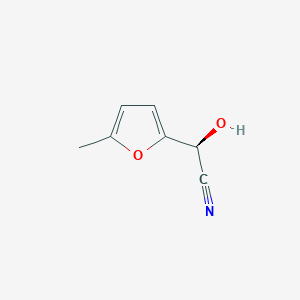
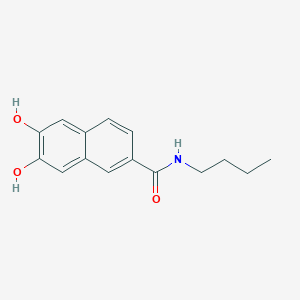
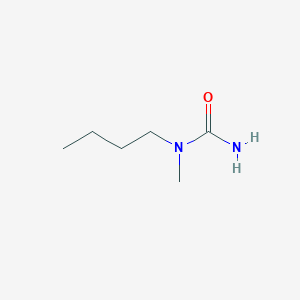
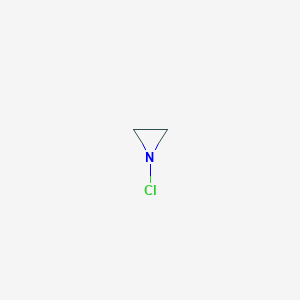
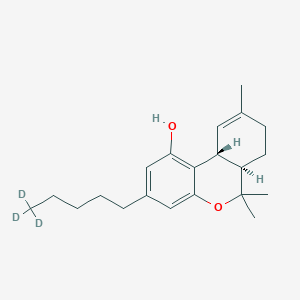
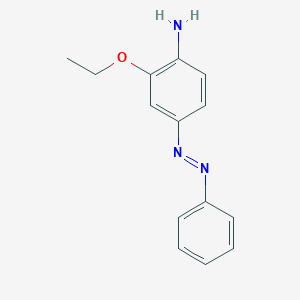
![2-(2-[3,5-Bis(trifluoromethyl)phenyl]hydrazono)malononitrile](/img/structure/B162105.png)
